Methanol, (trimethylsilyl)-, carbamate

Organosilicon chemistry CO₂ utilization Isocyanate synthesis

Methanol, (trimethylsilyl)-, carbamate (CAS 3124-45-6), systematically named (trimethylsilyl)methyl carbamate, is an organosilicon compound of the O-silylcarbamate (carbamoyloxysilane) class with molecular formula C5H13NO2Si and molecular weight 147.25 g·mol⁻¹. Unlike the more common N-silylcarbamates—where the trimethylsilyl (TMS) group is attached to the nitrogen atom—this compound bears the TMS group on the oxygen derived from methanol, thereby creating an O-Si rather than an N-Si linkage.

Molecular Formula C5H13NO2Si
Molecular Weight 147.25 g/mol
CAS No. 3124-45-6
Cat. No. B14743049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanol, (trimethylsilyl)-, carbamate
CAS3124-45-6
Molecular FormulaC5H13NO2Si
Molecular Weight147.25 g/mol
Structural Identifiers
SMILESC[Si](C)(C)COC(=O)N
InChIInChI=1S/C5H13NO2Si/c1-9(2,3)4-8-5(6)7/h4H2,1-3H3,(H2,6,7)
InChIKeyRMFZFEIVKKQDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanol, (trimethylsilyl)-, carbamate (CAS 3124-45-6): Sourcing Guide & Structural Baseline for O-Silylcarbamate Chemistry


Methanol, (trimethylsilyl)-, carbamate (CAS 3124-45-6), systematically named (trimethylsilyl)methyl carbamate, is an organosilicon compound of the O-silylcarbamate (carbamoyloxysilane) class with molecular formula C5H13NO2Si and molecular weight 147.25 g·mol⁻¹ . Unlike the more common N-silylcarbamates—where the trimethylsilyl (TMS) group is attached to the nitrogen atom—this compound bears the TMS group on the oxygen derived from methanol, thereby creating an O-Si rather than an N-Si linkage [1]. This seemingly subtle connectivity difference fundamentally reroutes the compound’s reactivity: O-silylcarbamates serve as direct precursors to isocyanates and ureas through CO₂ insertion pathways, whereas N-silylcarbamates are primarily employed as silylating agents for alcohols, phenols, and carboxylic acids [2]. Key physicochemical properties include a density of 0.956 g·cm⁻³, a boiling point of 234.5 °C at 760 mmHg, a flash point of 95.6 °C, and a refractive index of 1.423 .

Why N-Silylcarbamates Cannot Replace (Trimethylsilyl)methyl Carbamate in O-Silyl-Specific Workflows


Procurement decisions for silylcarbamates often default to the most readily available or least expensive N-silyl variant (e.g., methyl N-trimethylsilylcarbamate, CAS 18147-09-6). However, generic substitution fails because N-silylcarbamates are designed to donate the TMS group to a substrate (silylating agents), whereas O-silylcarbamates are engineered to retain the TMS group while the carbamate carbonyl participates in downstream transformations—specifically, thermal decomposition to isocyanates or CO₂-based urea synthesis [1]. The O-silyl architecture also confers a boiling point more than 60 °C higher than its N-silyl isomer (234.5 °C vs. ~170 °C estimated at 760 mmHg), a flash point nearly three times higher (95.6 °C vs. 32 °C), and differential hydrolytic stability arising from the remote positioning of the silyl group relative to the reactive carbonyl . These differences are not incremental; they are categorical, making O-silyl and N-silyl carbamates non-interchangeable for applications that demand thermal robustness, distinct CO₂ reactivity, or safer handling profiles.

Head-to-Head Evidence: Quantified Differentiation of (Trimethylsilyl)methyl Carbamate Against Closest Analogs


O-Silyl vs. N-Silyl Connectivity Defines Divergent Reactivity Domains

The target compound, (trimethylsilyl)methyl carbamate, is an O-silylcarbamate (carbamoyloxysilane; general motif R₂N–C(=O)–O–SiR′₃). In contrast, methyl N-trimethylsilylcarbamate (CAS 18147-09-6) is an N-silylcarbamate (R–NH–C(=O)–O–SiR′₃). Experimental literature demonstrates that O-silylcarbamates undergo thermal decomposition to yield isocyanates (R–N=C=O) and silanols, providing a phosgene-free route to isocyanates directly from CO₂ and aminosilanes [1]. N-silylcarbamates do not access this transformation; they instead act as silyl donors, transferring the TMS group to alcohols, phenols, and carboxylic acids [2]. This connectivity–reactivity relationship means the two compound classes address entirely different synthetic problems: O-silylcarbamates for C=O-centered transformations (isocyanate/urea synthesis), N-silylcarbamates for O–H and N–H silylation [3].

Organosilicon chemistry CO₂ utilization Isocyanate synthesis

Boiling Point Elevation of >60 °C Over N-Silyl Isomer Enables Higher-Temperature Processing

(Trimethylsilyl)methyl carbamate exhibits a boiling point of 234.5 °C at 760 mmHg as reported by ChemNet . The N-silyl isomer, methyl N-trimethylsilylcarbamate, has a boiling point of 66–67 °C at 15 mmHg (equivalent to approximately 170 °C at 760 mmHg by nomograph estimation) . The boiling point gap of >60 °C under equivalent pressure conditions directly reflects the stronger intermolecular forces in the O-silylcarbamate, attributable to the exposed –NH₂ group capable of hydrogen bonding, versus the N-substituted analogue where the amino proton is replaced by a TMS group [1].

Thermal stability Distillation Process chemistry

Flash Point Advantage: 3× Higher Than N-Silyl Analogues for Safer Handling and Storage

The flash point of (trimethylsilyl)methyl carbamate is 95.6 °C . This value is approximately three times higher than that of the N-silyl isomer methyl N-trimethylsilylcarbamate (flash point 32 °C) and over seven times higher than trimethylsilyl N,N-dimethylcarbamate (flash point 13 °C; 55 °F) [1]. Under common regulatory frameworks (e.g., GHS, DOT), a flash point above 93 °C places the compound above the flammable liquid (Class 3) threshold, significantly reducing storage and transport regulatory burden relative to the more flammable N-silyl alternatives [2].

Process safety Flammability Chemical logistics

Density Differential Reflects Distinct Molecular Packing and Hydrogen-Bonding Capacity

The density of (trimethylsilyl)methyl carbamate is 0.956 g·cm⁻³ at 25 °C . This value is intermediate between that of the N-silyl isomer methyl N-trimethylsilylcarbamate (0.963 g·cm⁻³) and the N,N-dialkyl analogue trimethylsilyl N,N-dimethylcarbamate (0.925 g·mL⁻¹) [1], and is substantially lower than the non-silylated parent methyl carbamate (1.14 g·cm⁻³) [2]. The lower density relative to methyl carbamate reflects the steric bulk of the TMS group disrupting crystal packing; the slightly lower density compared to the N-silyl isomer is consistent with the different dipole alignment arising from the O-Si vs. N-Si connectivity [3].

Physical property Molecular packing Formulation

Remote Silyl Group Confers Enhanced Hydrolytic Stability Relative to Non-Silylated Carbamates

A 2025 study by Yoshimura et al. demonstrated that the introduction of a remote trimethylsilyl group into carbamate structures substantially enhances hydrolytic stability in aqueous environments and under enzymatic conditions, attributable to steric shielding of the hydrolysis-sensitive carbonyl bond and stabilization through the β-silyl effect [1]. While this study concerned coumarin-based photocleavable carbamates, the mechanistic principle—remote silyl steric protection of the carbamate carbonyl—is directly transferable to (trimethylsilyl)methyl carbamate, where the TMS group is positioned on the O-alkyl side chain, spatially separated from the carbamate carbonyl but capable of exerting steric and electronic influence [2]. In contrast, methyl carbamate (CAS 598-55-0), lacking any silyl protection, is reported as moisture-sensitive with a water solubility of 700 g·L⁻¹ at 20 °C, underscoring its vulnerability to aqueous hydrolysis [3].

Hydrolytic stability Aqueous compatibility Shelf life

Exclusive Access to Phosgene-Free Isocyanate and Urea Synthesis via CO₂ Insertion

O-Silylcarbamates, including (trimethylsilyl)methyl carbamate, serve as direct precursors for isocyanates through thermal decomposition and for symmetrical/unsymmetrical ureas through reaction with amines, as demonstrated by Kraushaar et al. (2021) and Fuchter et al. (2008) [1][2]. In the Kraushaar study, aromatic O-silylcarbamates were synthesized from CO₂ and aminosilanes and subsequently thermolyzed to yield isocyanates, establishing a phosgene-free, CO₂-based route to these industrially critical compounds [1]. Fuchter et al. achieved clean synthesis of a family of O-silylcarbamates in supercritical CO₂ and demonstrated their conversion to both symmetrical and unsymmetrical ureas in good yields [2]. Neither of these transformations is accessible with N-silylcarbamates, which instead undergo silyl transfer to nucleophiles [3]. This positions (trimethylsilyl)methyl carbamate as an entry point into sustainable isocyanate/urea synthesis that is unavailable to the larger-volume N-silylcarbamate reagents.

Sustainable chemistry Isocyanate synthesis CO₂ valorization

High-Value Application Scenarios for (Trimethylsilyl)methyl Carbamate Based on Quantified Differentiation Evidence


Phosgene-Free Isocyanate Production via CO₂ Insertion and Thermal Decomposition

The demonstrated ability of O-silylcarbamates to decompose thermally to isocyanates, as established by Kraushaar et al. (2021), makes (trimethylsilyl)methyl carbamate a candidate intermediate for a phosgene-free isocyanate synthesis platform . In this scenario, the compound is first synthesized from (trimethylsilyl)methanol and an appropriate carbamoylating agent (or directly from CO₂ and a silylamine), then thermolyzed at temperatures >150 °C to release the desired isocyanate and trimethylsilanol as a recyclable by-product. The high boiling point (234.5 °C) of the compound enables neat thermolysis without solvent losses, and the enhanced hydrolytic stability of the remote silyl group protects the carbamate from premature degradation during workup. N-silylcarbamates are entirely unsuitable for this application, as they lack the O-silyl connectivity required for the decomposition pathway .

Supercritical CO₂-Mediated Synthesis of Symmetrical and Unsymmetrical Ureas

Fuchter et al. (2008) demonstrated that O-silylcarbamates, prepared cleanly in supercritical CO₂, react with primary and secondary amines to yield ureas . (Trimethylsilyl)methyl carbamate can serve as a protected carbamic acid equivalent in this context: reaction with an amine R–NH₂ in scCO₂ generates the unsymmetrical urea R–NH–C(=O)–NH₂ with liberation of trimethylsilanol. The higher flash point (95.6 °C vs. 32 °C for N-silyl analogues) and lower vapor pressure (0.0528 mmHg at 25 °C) of this compound reduce the volatility-related hazards and solvent losses that would plague more volatile silylcarbamates under the elevated pressures of scCO₂ processing . This application exploits the O-silyl architecture's unique reactivity while leveraging the physical property advantages documented in Section 3.

Chiral Carbanion Generation and Asymmetric C–C Bond Formation

Peric Simov et al. (2004) demonstrated that (trimethylsilyl)methyl N,N-dialkylcarbamates—directly derived from (trimethylsilyl)methanol, the alcohol component of the target compound—undergo metalation with s-BuLi/TMEDA to generate configurationally labile lithiated carbanions. These intermediates react with chiral borates to give boronates with diastereomeric ratios up to 17:1 and yields up to 84% . While this study employed N,N-dialkyl variants, the core (trimethylsilyl)methyl carbamate scaffold is the essential structural element enabling α-silyl carbanion stabilization via the β-silyl effect. The target compound, bearing a free –NH₂ terminus, offers an orthogonal functionalization handle for further derivatization that the N,N-dialkyl analogues lack, potentially enabling tandem deprotection–functionalization sequences.

High-Temperature Solvent-Free Reaction Medium for Silyl Transfer or Protection Chemistry

The combination of a high boiling point (234.5 °C), low vapor pressure (0.0528 mmHg at 25 °C), and elevated flash point (95.6 °C) positions (trimethylsilyl)methyl carbamate as a practical liquid reaction medium or reagent for solvent-free transformations requiring extended thermal treatment . For example, in the protection of thermally stable alcohols or amines, the compound can serve as both solvent and TMS-carbamate donor at temperatures where more volatile N-silylcarbamates would evaporate or decompose. The density (0.956 g·cm⁻³) facilitates straightforward volumetric dispensing and phase separation from aqueous workup layers. This scenario exploits the physical property differentiation quantified in Section 3 without requiring the O-silyl-specific reactivity, though the O-silyl connectivity may offer orthogonal deprotection conditions (fluoride-labile O–Si bond) relative to N-silyl protecting groups .

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